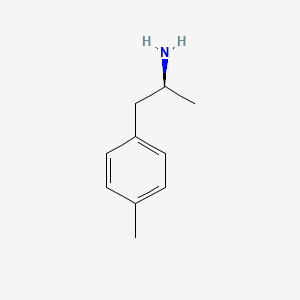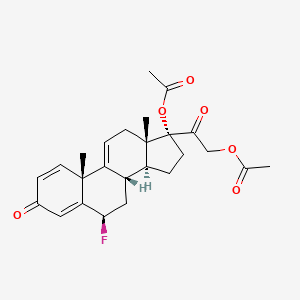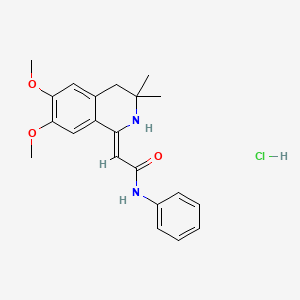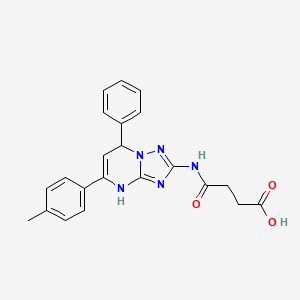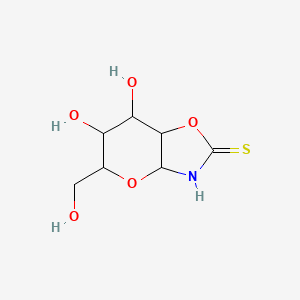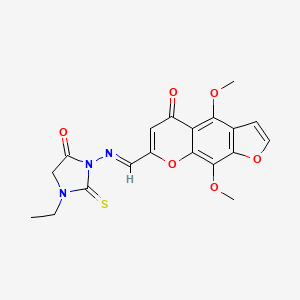
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes both chlorophenyl and fluorophenyl groups, as well as a dioxolane ring
准备方法
The synthesis of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxolane ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the triazole ring: This step often involves the cyclization of a hydrazine derivative with a nitrile or other suitable precursor under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
科学研究应用
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The presence of the chlorophenyl and fluorophenyl groups, as well as the dioxolane ring, contributes to its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole, 1-((4-chlorophenyl)methyl)-: This compound lacks the fluorophenyl and dioxolane groups, resulting in different chemical properties and applications.
1H-1,2,4-Triazole, 1-((4-fluorophenyl)methyl)-: Similar to the previous compound, but with a fluorophenyl group instead of a chlorophenyl group.
1H-1,2,4-Triazole, 1-((4-(4-chlorophenyl)-1,3-dioxolan-4-yl)methyl)-: This compound includes the dioxolane ring but lacks the fluorophenyl group.
属性
CAS 编号 |
107679-87-8 |
|---|---|
分子式 |
C18H15ClFN3O2 |
分子量 |
359.8 g/mol |
IUPAC 名称 |
1-[[(4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15ClFN3O2/c19-15-5-1-13(2-6-15)17-18(25-12-24-17,9-23-11-21-10-22-23)14-3-7-16(20)8-4-14/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |
InChI 键 |
HKROUGKIQUJGPD-QZTJIDSGSA-N |
手性 SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


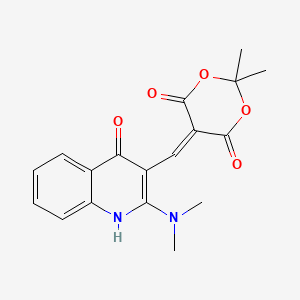
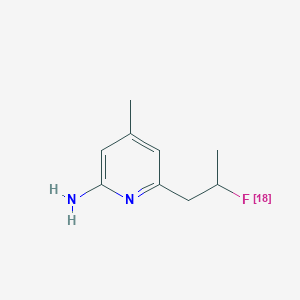
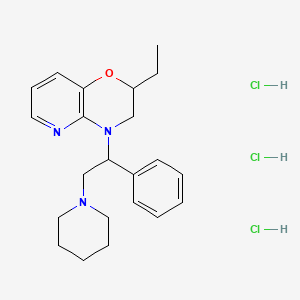
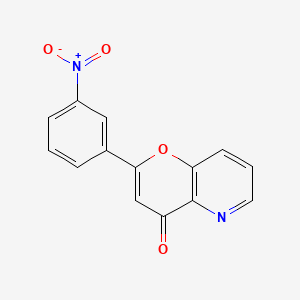
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
